1-Nitro-D-proline
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Overview
Description
1-Nitro-D-proline is a derivative of the amino acid proline, where a nitro group is attached to the proline molecule. This compound is of significant interest due to its unique structural properties and potential applications in various fields of science and industry. The presence of the nitro group introduces distinct chemical reactivity, making it a valuable compound for synthetic and research purposes.
Preparation Methods
The synthesis of 1-nitro-D-proline can be achieved through several methods. One common approach involves the nitration of D-proline using nitric acid or other nitrating agents under controlled conditions. The reaction typically requires a solvent such as acetic acid and is carried out at low temperatures to prevent decomposition of the product .
Industrial production of this compound may involve more scalable methods, such as the use of continuous flow reactors. These reactors allow for better control over reaction conditions and can improve yield and purity of the final product .
Chemical Reactions Analysis
1-Nitro-D-proline undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state compounds.
Reduction: Reduction of the nitro group can yield amines or hydroxylamines, depending on the conditions and reagents used.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction, and oxidizing agents like potassium permanganate for oxidation . Major products formed from these reactions include amines, hydroxylamines, and various substituted derivatives.
Scientific Research Applications
1-Nitro-D-proline has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a useful probe in studying enzyme mechanisms and protein interactions.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to modulate biological pathways.
Mechanism of Action
The mechanism of action of 1-nitro-D-proline involves its interaction with various molecular targets. The nitro group can participate in redox reactions, influencing cellular redox homeostasis. Additionally, the compound can act as a ligand, binding to specific proteins and enzymes, thereby modulating their activity . The exact pathways and targets are still under investigation, but its role in redox biology and enzyme catalysis is well-documented .
Comparison with Similar Compounds
1-Nitro-D-proline can be compared with other nitro-substituted amino acids and proline derivatives:
1-Nitro-L-proline: Similar in structure but with different stereochemistry, leading to different biological activities.
Nitroarginine: Another nitro-substituted amino acid with distinct applications in nitric oxide research.
Proline derivatives: Various proline derivatives, such as hydroxyproline and fluoroproline, offer different reactivities and applications.
The uniqueness of this compound lies in its specific stereochemistry and the presence of the nitro group, which imparts unique chemical and biological properties .
Properties
CAS No. |
64693-50-1 |
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Molecular Formula |
C5H8N2O4 |
Molecular Weight |
160.13 g/mol |
IUPAC Name |
(2R)-1-nitropyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C5H8N2O4/c8-5(9)4-2-1-3-6(4)7(10)11/h4H,1-3H2,(H,8,9)/t4-/m1/s1 |
InChI Key |
CSDIOFGVLSDOSG-SCSAIBSYSA-N |
Isomeric SMILES |
C1C[C@@H](N(C1)[N+](=O)[O-])C(=O)O |
Canonical SMILES |
C1CC(N(C1)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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